

# (+)-Curdione CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Curdione

Cat. No.: B10779593

[Get Quote](#)

## Introduction

(+)-Curdione is a sesquiterpenoid compound that has been isolated from several plant species of the Curcuma genus, including Curcuma wenyujin, Curcuma zedoaria, and Curcuma aromatica.<sup>[1][2]</sup> This natural product has garnered significant interest within the scientific community due to its diverse range of biological activities. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-platelet, and antiviral agent.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of (+)-Curdione, including its chemical identifiers, biological activities with associated quantitative data, and detailed experimental methodologies for key studies. Furthermore, it includes visualizations of its molecular pathways and experimental workflows to support researchers, scientists, and drug development professionals.

## Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers and properties for (+)-Curdione.

| Identifier Type      | Value                                                                                                                                                     |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number           | 13657-68-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                                |
| IUPAC Name           | (3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione <a href="#">[4]</a>                                                                     |
| Synonyms             | (+)-Curdione, Germacr-1(10)-ene-5,8-dione <a href="#">[1]</a><br><a href="#">[4]</a> <a href="#">[5]</a>                                                  |
| Molecular Formula    | C <sub>15</sub> H <sub>24</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                |
| Molecular Weight     | 236.35 g/mol <a href="#">[4]</a> <a href="#">[6]</a>                                                                                                      |
| InChI                | InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1 <a href="#">[1]</a> <a href="#">[4]</a>  |
| InChIKey             | KDPFMRXIVDLQKX-NHFJXKHHSA-N <a href="#">[1]</a> <a href="#">[4]</a>                                                                                       |
| Canonical SMILES     | C[C@H]1CC/C=C(/CC(=O)--INVALID-LINK--C(C)C)\C <a href="#">[4]</a>                                                                                         |
| Physical Description | Colorless prismatic crystals <a href="#">[5]</a>                                                                                                          |
| Melting Point        | 61-62 °C <a href="#">[5]</a> <a href="#">[7]</a>                                                                                                          |
| Solubility           | Soluble in DMSO, DMF, and Ethanol. <a href="#">[1]</a> Also soluble in ether and chloroform, and slightly soluble in petroleum ether. <a href="#">[5]</a> |

## Biological Activity and Quantitative Data

**(+)-Curdione** exhibits a range of biological activities, with several studies providing quantitative data on its potency. The following table summarizes these findings.

| Biological Activity | Cell Line / System                                                     | Method                                 | Endpoint                      | IC <sub>50</sub> Value                                  |
|---------------------|------------------------------------------------------------------------|----------------------------------------|-------------------------------|---------------------------------------------------------|
| Anti-inflammatory   | LPS-stimulated RAW 264.7 macrophages                                   | Prostaglandin E2 production inhibition | PGE <sub>2</sub> production   | 1.12 µM[1]                                              |
| Anti-influenza      | Influenza A-infected MDCK cells                                        | Cytopathic effect reduction            | Viral-induced cell death      | 28.32 µM[1]                                             |
| Anti-cancer         | Human breast cancer (MCF-7) cells                                      | MTT assay                              | Cell proliferation            | 125.632 µg/mL                                           |
| CYP3A4 Inhibition   | 1 $\alpha$ ,25-(OH) <sub>2</sub> -D <sub>3</sub> -treated Caco-2 cells | Nifedipine oxidation assay             | Oxidized nifedipine formation | 16.9 µM[8]                                              |
| Anti-platelet       | Thrombin-induced human platelets                                       | Platelet aggregation assay             | Platelet aggregation          | 60-80 µM (for PAF- and thrombin-induced aggregation)[2] |

## Experimental Protocols

This section details the methodologies employed in key studies to elucidate the biological activities of **(+)-Curdione**.

### Anti-Cancer Activity in MCF-7 Human Breast Cancer Cells

The anti-proliferative and pro-apoptotic effects of curdione on MCF-7 cells were investigated using a combination of in vitro assays.

- Cell Proliferation (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of curdione (0, 25, 50, 100, 150, 200 µg/ml) for 72 hours. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay, which measures the metabolic activity of cells. The concentration at which curdione inhibited 50% of cell growth ( $IC_{50}$ ) was determined to be 125.632  $\mu$ g/ml.

- **Apoptosis Detection (Flow Cytometry):** To quantify apoptosis, cells treated with curdione were stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by flow cytometry, which showed a dose-dependent increase in apoptosis.
- **Mitochondrial Membrane Potential (JC-1 Assay):** The JC-1 assay was used to measure changes in the mitochondrial membrane potential, a hallmark of apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a compromised mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green. Curdione treatment led to a concentration-dependent increase in green fluorescence, indicating mitochondrial dysfunction.
- **Western Blot Analysis:** To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured by western blot. Curdione treatment resulted in the upregulation of pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

## Inhibition of Prostaglandin E<sub>2</sub> Production in RAW 264.7 Macrophages

The anti-inflammatory properties of curdione were evaluated by measuring its effect on prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

- **Cell Culture and Treatment:** RAW 264.7 cells were stimulated with LPS to induce an inflammatory response, which includes the production of PGE<sub>2</sub>. The cells were concurrently treated with various concentrations of curdione.
- **PGE<sub>2</sub> Quantification:** The concentration of PGE<sub>2</sub> in the cell culture medium was measured using an appropriate immunoassay. Curdione was found to inhibit PGE<sub>2</sub> production in a concentration-dependent manner, with an  $IC_{50}$  value of 1.12  $\mu$ M.[1]

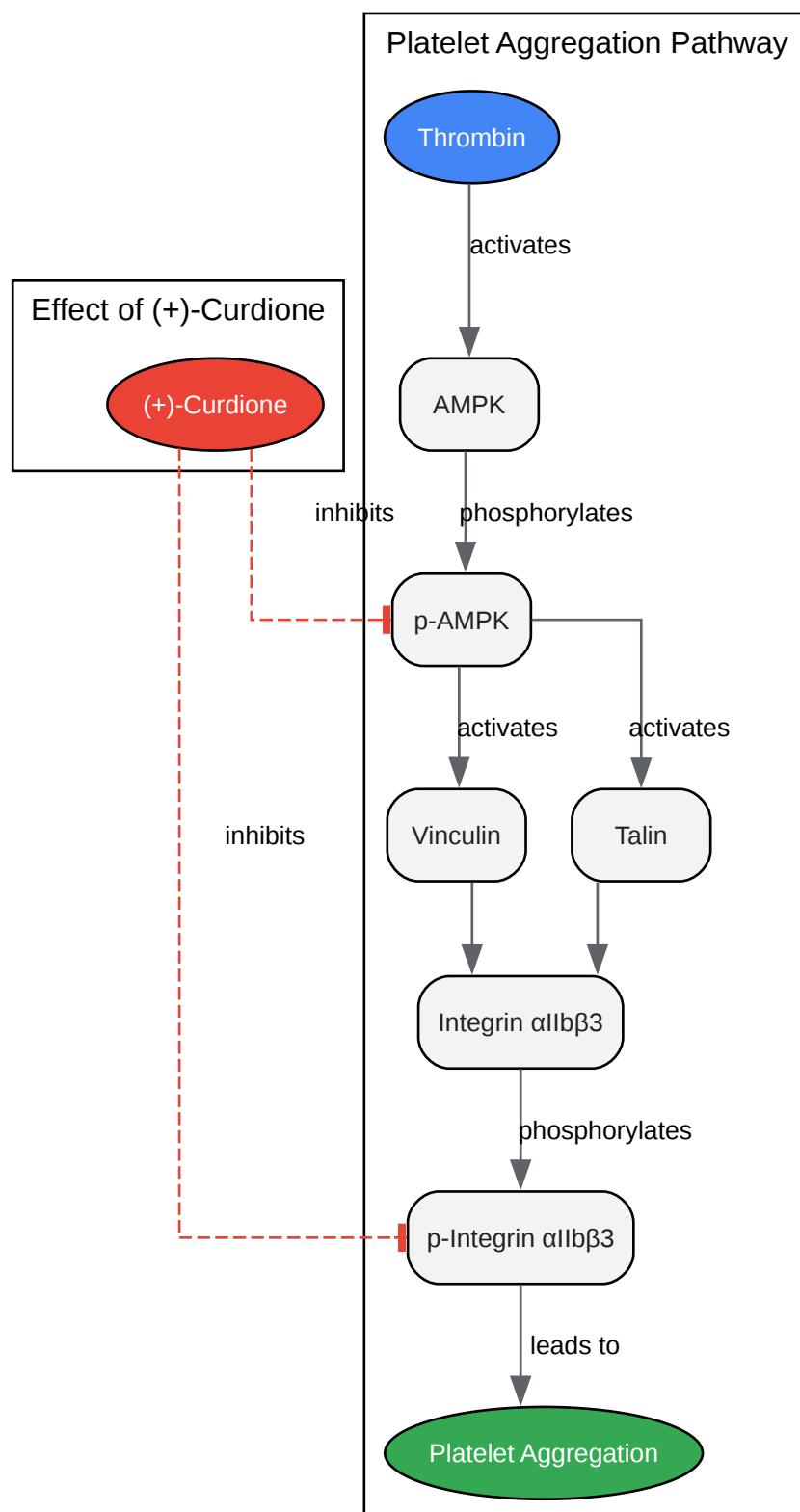
- Mechanism of Action: Further studies indicated that the inhibitory effect of curdione on PGE<sub>2</sub> production is at least partially due to the suppression of cyclooxygenase-2 (COX-2) mRNA expression.[3]

## Anti-Influenza Virus Activity in MDCK Cells

The antiviral activity of curdione against influenza A virus was assessed in Madin-Darby Canine Kidney (MDCK) cells.

- Viral Infection and Treatment: MDCK cells were infected with influenza A virus. The infected cells were then treated with different concentrations of curdione.
- Cytopathic Effect Assay: The antiviral activity was determined by measuring the reduction of the virus-induced cytopathic effect. Curdione showed an IC<sub>50</sub> value of 28.32 µM in this assay.[1]

## Inhibition of Thrombin-Induced Platelet Aggregation

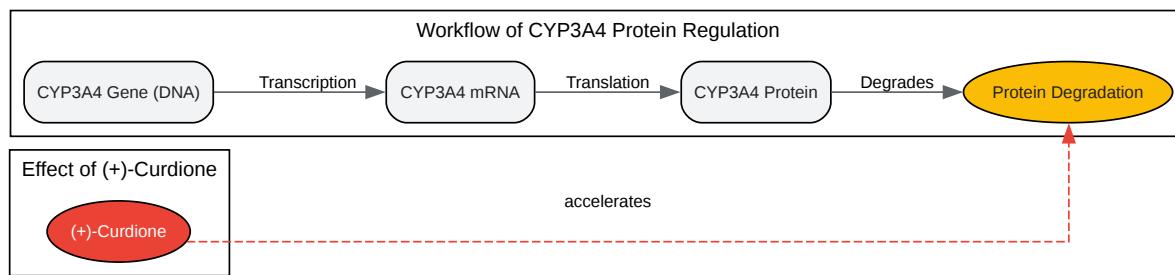

The anti-platelet effects of curdione were investigated using washed human platelets.

- Platelet Preparation: Platelet-rich plasma was obtained from healthy human donors, from which washed platelets were prepared.
- Platelet Aggregation Assay: Platelet aggregation was induced by the addition of thrombin. The effect of curdione on thrombin-induced platelet aggregation was measured using a platelet aggregometer. Curdione was found to inhibit platelet aggregation in a concentration-dependent manner.[9]
- Western Blot and RT-PCR: To elucidate the underlying mechanism, the expression and phosphorylation levels of proteins in the AMP-activated protein kinase (AMPK) signaling pathway and the integrin αIIbβ3 signaling pathway were examined using western blot and RT-PCR.

## Signaling Pathways and Mechanisms of Action

### Inhibition of Platelet Aggregation via the AMPK-Integrin αIIbβ3 Pathway

Curdione has been shown to inhibit thrombin-induced platelet aggregation by modulating the AMP-activated protein kinase (AMPK) and integrin  $\alpha IIb\beta 3$  signaling pathway.<sup>[9]</sup> The proposed mechanism is that curdione downregulates the phosphorylation of AMPK and integrin, which in turn affects the function of vinculin and talin, key proteins in integrin-mediated cell adhesion.

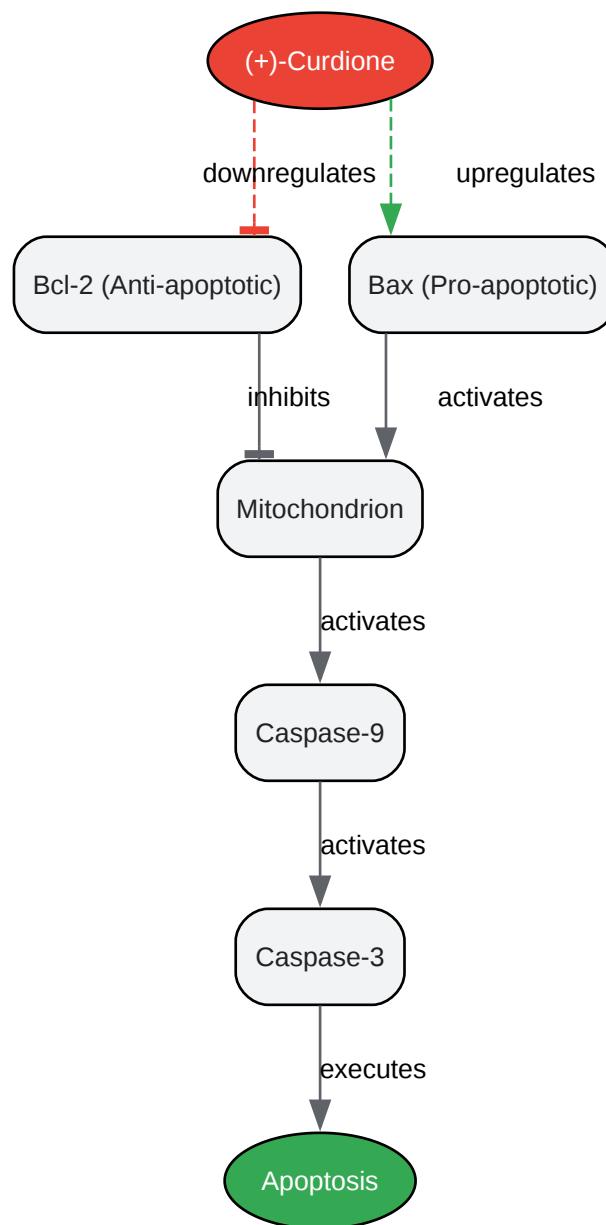



[Click to download full resolution via product page](#)

**Inhibition of Platelet Aggregation by (+)-Curdione.**

## Mechanism of CYP3A4 Inhibition

Studies in Caco-2 cells suggest that curdione inhibits the activity of the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). The proposed mechanism is not through the inhibition of gene expression (mRNA levels), but rather by accelerating the degradation of the CYP3A4 protein.<sup>[8]</sup>




[Click to download full resolution via product page](#)

Proposed Mechanism of (+)-Curdione on CYP3A4.

## Induction of Apoptosis in MCF-7 Cancer Cells

In MCF-7 breast cancer cells, curdione induces apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-9 and the executioner caspase-3.



[Click to download full resolution via product page](#)

Apoptotic Pathway Induced by **(+)-Curdione** in MCF-7 Cells.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Multiomics profiling uncovers curdione-induced reproductive toxicity in HTR-8/SVneo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curdione inhibits thrombin-induced platelet aggregation via regulating the AMP-activated protein kinase-vinculin/talin-integrin  $\alpha IIb\beta 3$  sign pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Curdione CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10779593#curdione-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b10779593#curdione-cas-number-and-chemical-identifiers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)